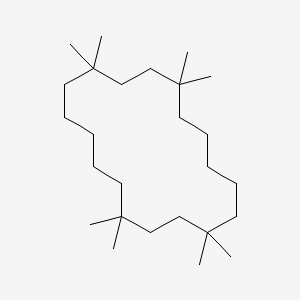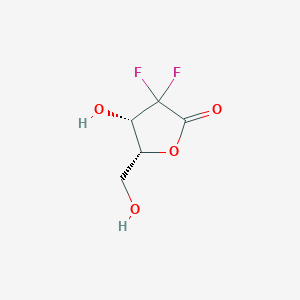
(4S,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4S,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-one is a chemical compound with the molecular formula C5H6F2O4 It is a derivative of oxolan-2-one, featuring both hydroxyl and fluorine substituents
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4S,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-one typically involves the fluorination of a suitable precursor, followed by hydroxylation. One common method involves the use of dihydroxyfuranone derivatives as starting materials. The reaction conditions often include the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) under controlled temperatures to introduce the fluorine atoms. Subsequent hydroxylation can be achieved using oxidizing agents like hydrogen peroxide or catalytic systems.
Industrial Production Methods
Industrial production of this compound may involve more scalable processes, such as continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reagent concentration, is crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
(4S,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form diols or other reduced derivatives.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions, typically under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoro-ketones, while reduction can produce difluoro-diols.
科学的研究の応用
(4S,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals.
Biology: The compound’s unique properties make it a useful probe in studying enzyme mechanisms and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with enhanced properties, such as increased stability and reactivity.
作用機序
The mechanism by which (4S,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-one exerts its effects involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to form strong hydrogen bonds and interact with active sites of enzymes or receptors. This can lead to inhibition or activation of biological pathways, depending on the context.
類似化合物との比較
Similar Compounds
(4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-one: Lacks the fluorine atoms, resulting in different reactivity and biological activity.
2-deoxy-D-ribono-1,4-lactone: Similar structure but without fluorine, used in the synthesis of nucleotides and related compounds.
4-hydroxy-2-quinolones: Different core structure but similar functional groups, used in drug development.
Uniqueness
The presence of fluorine atoms in (4S,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-one imparts unique properties, such as increased metabolic stability and altered electronic characteristics, making it a valuable compound in various research and industrial applications.
特性
CAS番号 |
122111-12-0 |
|---|---|
分子式 |
C5H6F2O4 |
分子量 |
168.10 g/mol |
IUPAC名 |
(4S,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-one |
InChI |
InChI=1S/C5H6F2O4/c6-5(7)3(9)2(1-8)11-4(5)10/h2-3,8-9H,1H2/t2-,3+/m1/s1 |
InChIキー |
FBXJTMLCLDWDQO-GBXIJSLDSA-N |
異性体SMILES |
C([C@@H]1[C@@H](C(C(=O)O1)(F)F)O)O |
正規SMILES |
C(C1C(C(C(=O)O1)(F)F)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


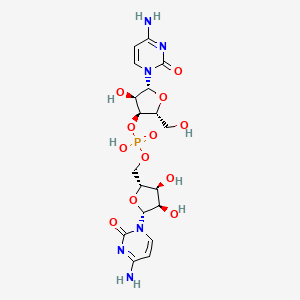

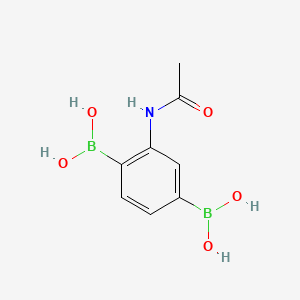
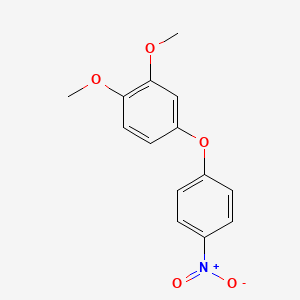
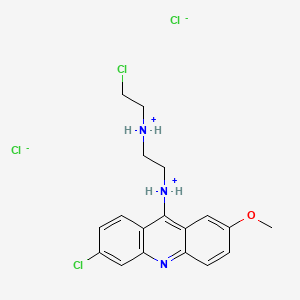


![3-[(2,4-Difluorophenyl)sulfanylmethyl]pyrrolidine](/img/structure/B13744742.png)
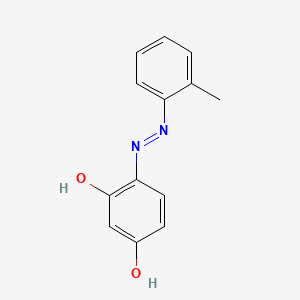
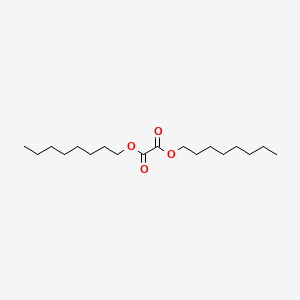
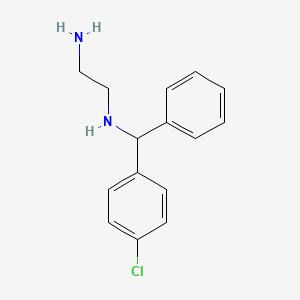

![3-[[2-[[4-[(4-chlorophenyl)methyl]piperidin-1-yl]methyl]-3-hydroxybutanoyl]amino]-N-methylbenzamide](/img/structure/B13744788.png)
